molecular formula C10H8F4O B8272324 4-Fluoro-1-methoxy-2-(3,3,3-trifluoroprop-1-en-2-yl)benzene

4-Fluoro-1-methoxy-2-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Cat. No. B8272324
M. Wt: 220.16 g/mol
InChI Key: WKQJQTAZSIXNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1-methoxy-2-(3,3,3-trifluoroprop-1-en-2-yl)benzene is a useful research compound. Its molecular formula is C10H8F4O and its molecular weight is 220.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-1-methoxy-2-(3,3,3-trifluoroprop-1-en-2-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1-methoxy-2-(3,3,3-trifluoroprop-1-en-2-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Fluoro-1-methoxy-2-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

4-fluoro-1-methoxy-2-(3,3,3-trifluoroprop-1-en-2-yl)benzene

InChI

InChI=1S/C10H8F4O/c1-6(10(12,13)14)8-5-7(11)3-4-9(8)15-2/h3-5H,1H2,2H3

InChI Key

WKQJQTAZSIXNEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=C)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dichlorobis(triphenylphosphine)palladium(II) (98%, 530 mg, 0.74 mmol) was added to a mixture of (5-fluoro-2-methoxyphenyl)boronic acid (10.0 g, 58.8 mmol), 2-bromo-3,3,3-trifluoroprop-1-ene (6.75 mL, 65.0 mmol) and potassium carbonate (16.3 g, 118 mmol) in tetrahydrofuran (100 mL) and water (30 mL), and the reaction mixture was stirred for 18 hours at room temperature. The aqueous layer was extracted with diethyl ether (100 mL), and the combined organic layers were washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated in vacuo, while keeping the bath temperature at <30° C. Pentane (200 mL) was added, the mixture was filtered, and the filtrate was concentrated under reduced pressure; the residue was subjected to silica gel chromatography (Eluent: pentane) to afford the product as a colorless oil. Yield: 9.08 g, 41.2 mmol, 70%. 1H NMR (400 MHz, CDCl3) δ 3.80 (s, 3H), 5.69-5.70 (m, 1H), 6.12-6.13 (m, 1H), 6.88 (dd, J=9.0, 4.5 Hz, 1H), 6.98 (br dd, J=8.8, 3.1 Hz, 1H), 7.05 (ddd, J=9.0, 7.8, 3.1 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.75 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
530 mg
Type
catalyst
Reaction Step One

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